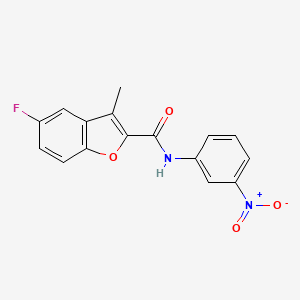

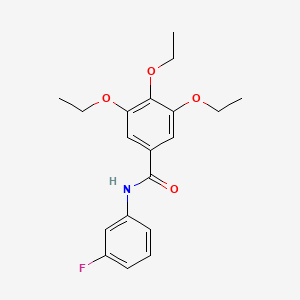

![molecular formula C15H11Cl2NO4 B5711829 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate, also known as DCFH-DA, is an organic compound that has been widely used in scientific research. It is a derivative of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues.

Wirkmechanismus

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate works by detecting ROS through the oxidation of DCF to DCFH. ROS are highly reactive molecules that can oxidize DCF to DCFH in the presence of a suitable catalyst such as peroxidase. DCFH is highly fluorescent and can be detected using standard fluorescence microscopy or spectroscopy techniques. The mechanism of action of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is well understood and has been extensively studied in scientific research.

Biochemical and Physiological Effects

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate does not have any direct biochemical or physiological effects on cells or tissues, as it is a non-reactive compound that is converted into a reactive compound by intracellular esterases. However, the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate can have indirect effects on cellular function by allowing researchers to measure ROS levels in real-time. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. By measuring ROS levels, researchers can gain insight into the underlying mechanisms of these diseases and develop new therapeutic strategies.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is a relatively simple and inexpensive fluorescent probe that can be used to detect ROS in a variety of cell types and tissues. It is also highly sensitive and can detect low levels of ROS in real-time. However, there are also some limitations to the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate. It is a non-specific probe that can detect a variety of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals. It is also subject to interference from other fluorescent compounds and can be affected by changes in pH and temperature.

Zukünftige Richtungen

There are several future directions for the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate in scientific research. One area of interest is the development of new fluorescent probes that are more specific for individual ROS species. This would allow researchers to gain a more detailed understanding of the underlying mechanisms of ROS-mediated diseases. Another area of interest is the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate in combination with other imaging techniques such as confocal microscopy and electron microscopy. This would allow researchers to gain a more detailed understanding of the subcellular localization of ROS and their effects on cellular function. Finally, there is also interest in the development of new therapeutic strategies that target ROS-mediated diseases, based on the insights gained from the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate and other fluorescent probes.

Synthesemethoden

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is synthesized by the reaction of 3,5-dichloro-4-hydroxyaniline with phosgene, followed by the reaction with phenylacetic acid. The final product is obtained by recrystallization from a suitable solvent. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.

Wissenschaftliche Forschungsanwendungen

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is widely used in scientific research as a fluorescent probe for detecting ROS in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is a non-fluorescent compound that can penetrate cell membranes and be converted into the fluorescent compound 2',7'-dichlorofluorescein (DCF) by intracellular esterases. DCF is then oxidized by ROS to form the highly fluorescent compound DCFH. The fluorescence intensity of DCFH is proportional to the level of ROS in the cell, allowing researchers to measure ROS levels in real-time.

Eigenschaften

IUPAC Name |

[3-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c1-8(19)22-11-4-2-3-9(5-11)15(21)18-10-6-12(16)14(20)13(17)7-10/h2-7,20H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHQCVVFIQJANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

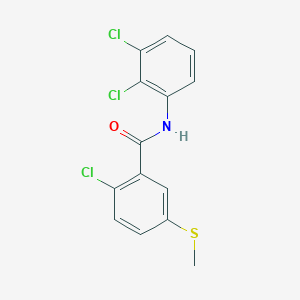

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)

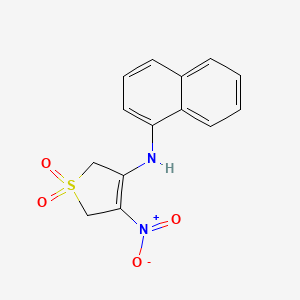

![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)

![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)

![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)